Hsp70/sirt2-IN-2
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Overview
Description
Hsp70/sirt2-IN-2 is a dual inhibitor targeting both heat shock protein 70 (Hsp70) and sirtuin 2 (SIRT2). This compound has shown significant antitumor activity, making it a promising candidate for cancer research and therapy . Hsp70 is a molecular chaperone involved in protein folding and protection against stress, while SIRT2 is a member of the sirtuin family of proteins that play a role in cellular regulation, including aging and stress resistance .
Preparation Methods
The synthesis of Hsp70/sirt2-IN-2 involves several steps, starting with the preparation of the core thiazole structure. The synthetic route typically includes the following steps:
Formation of the Thiazole Ring: This involves the reaction of a suitable aldehyde with a thioamide under acidic conditions to form the thiazole ring.
Functionalization: The thiazole ring is then functionalized with various substituents to enhance its inhibitory activity against Hsp70 and SIRT2.
Purification: The final compound is purified using techniques such as column chromatography and recrystallization to achieve the desired purity.
Chemical Reactions Analysis
Hsp70/sirt2-IN-2 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on the thiazole ring, potentially altering the compound’s inhibitory activity.
Substitution: Substitution reactions, such as nucleophilic substitution, can be employed to introduce different substituents onto the thiazole ring.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Hsp70/sirt2-IN-2 has a wide range of scientific research applications, including:
Cancer Research: The compound’s dual inhibitory activity against Hsp70 and SIRT2 makes it a valuable tool for studying cancer cell biology and developing new cancer therapies.
Neurodegenerative Diseases:
Cellular Stress Response: Researchers use this compound to investigate the cellular stress response mechanisms, particularly the roles of Hsp70 and SIRT2 in protecting cells from various stressors.
Mechanism of Action
Hsp70/sirt2-IN-2 exerts its effects by inhibiting the activity of both Hsp70 and SIRT2. The inhibition of Hsp70 disrupts its chaperone function, leading to the accumulation of misfolded proteins and increased cellular stress. Inhibition of SIRT2 affects its role in deacetylating histone and non-histone proteins, which can alter gene expression and cellular stress responses . The compound’s dual inhibition mechanism makes it particularly effective in inducing cancer cell death and enhancing the efficacy of other anticancer treatments .
Comparison with Similar Compounds
Hsp70/sirt2-IN-2 is unique due to its dual inhibitory activity against both Hsp70 and SIRT2. Similar compounds include:
Hsp70/sirt2-IN-1: Another dual inhibitor with a slightly different chemical structure and inhibitory profile.
SIRT2 Inhibitors: Compounds like AK7 specifically inhibit SIRT2 and have been studied for their potential in treating neurodegenerative diseases.
Hsp70 Inhibitors: Compounds such as 2-phenylethynesulfonamide (PES) specifically target Hsp70 and are used in cancer research.
This compound stands out due to its ability to simultaneously target two critical proteins involved in cellular stress responses and cancer progression, making it a versatile tool for scientific research and potential therapeutic applications .
Properties
Molecular Formula |
C17H13N3S3 |
---|---|
Molecular Weight |
355.5 g/mol |
IUPAC Name |
4-(1,3-benzothiazol-2-yl)-N-(3-methylsulfanylphenyl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C17H13N3S3/c1-21-12-6-4-5-11(9-12)18-17-20-14(10-22-17)16-19-13-7-2-3-8-15(13)23-16/h2-10H,1H3,(H,18,20) |
InChI Key |
SNWXIAPEYPCVQB-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC=CC(=C1)NC2=NC(=CS2)C3=NC4=CC=CC=C4S3 |
Origin of Product |
United States |
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